molecular formula C7H12N2O3 B8625680 Ethyl 3-oxopiperazine-2-carboxylate

Ethyl 3-oxopiperazine-2-carboxylate

Cat. No.: B8625680
M. Wt: 172.18 g/mol
InChI Key: ZKOISRHCVSJELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxopiperazine-2-carboxylate is a heterocyclic compound featuring a six-membered piperazine ring with an oxo (keto) group at position 3 and an ethyl ester moiety at position 2. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for kinase inhibitors, antipsychotics, and antimicrobial agents . The ethyl ester group enhances lipophilicity compared to methyl analogs, which may influence bioavailability and metabolic stability .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 3-oxopiperazine-2-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-2-12-7(11)5-6(10)9-4-3-8-5/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

ZKOISRHCVSJELS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)NCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-oxopiperazine-2-carboxylate Piperazine Oxo (C3), ethyl ester (C2) ~200 (estimated) Potential prodrug; piperazine-based drug scaffold
Mthis compound Piperazine Oxo (C3), methyl ester (C2) ~186 (estimated) Higher polarity vs. ethyl ester; research intermediate
Ethyl 3-oxopyrrolidine-1-carboxylate Pyrrolidine (5-membered) Oxo (C3), ethyl ester (C1) ~171 (estimated) Reduced ring size increases ring strain; altered reactivity
Ethyl 3-Chloropyrazine-2-carboxylate Pyrazine Chlorine (C3), ethyl ester (C2) 186.5 (calculated) Electron-withdrawing Cl enhances electrophilicity
Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate Pyrazine CF3 (C3), ethyl ester (C2) ~234 (estimated) CF3 group improves metabolic stability; aromatization required

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